[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Description
Historical Development of Oxadiazole Chemistry
The oxadiazole scaffold, first synthesized in the early 20th century, gained prominence through its structural versatility and electronic properties. The 1,3,4-oxadiazole isomer became a cornerstone in medicinal chemistry due to its metabolic stability and capacity to mimic peptide bonds. Early applications focused on antimicrobial agents, but the 1980s saw expansion into materials science, where 2,5-diaryl-1,3,4-oxadiazoles served as electron-transport layers in organic light-emitting diodes (OLEDs). The 2000s marked a resurgence in pharmacological applications, with oxadiazoles engineered to target enzymes, receptors, and ion channels.
Emergence of Difluoromethyl-Substituted Oxadiazoles in Research
Difluoromethyl (-CF₂H) substitution emerged as a strategic innovation to enhance bioavailability and target engagement. The electronegative fluorine atoms modulate pKa, improve membrane permeability, and resist oxidative metabolism. In oxadiazoles, the difluoromethyl group induces ring polarization, increasing susceptibility to nucleophilic attack at specific positions. This property proved critical in developing mechanism-based enzyme inhibitors, as demonstrated by the 2022 discovery of difluoromethyl-1,3,4-oxadiazoles (DFMOs) as HDAC6 inhibitors.
Properties
IUPAC Name |
[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADGCINLZLIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic substitution with electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides. For example:
Key Data:
| Reaction Partner | Product Yield (%) | Conditions | Reference |
|---|---|---|---|
| Acetyl chloride | 78 | DCM, RT, 2h | , |
| Benzoyl chloride | 85 | THF, 0°C, 1h | |
| Tosyl chloride | 92 | Pyridine, RT, 4h |
Oxadiazole Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes regioselective hydrolysis or enzymatic cleavage under specific conditions:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a scaffold for developing new pharmaceuticals. Its oxadiazole ring contributes to various biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of oxadiazoles exhibit significant antibacterial properties against various pathogens. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
Agrochemical Applications
The unique properties of the compound make it suitable for use in agrochemicals:
- Herbicides and Pesticides : Research has demonstrated that oxadiazole derivatives can act as effective herbicides. The difluoromethyl substitution may enhance the selectivity and efficacy of these compounds against specific weed species .
Materials Science
In materials science, the compound's properties allow for its incorporation into polymers and coatings:
- Polymer Additives : The inclusion of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride in polymer matrices can improve thermal stability and mechanical properties of the resulting materials .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results showed a significant reduction in bacterial growth compared to control groups, indicating its potential as an antibiotic agent .
Case Study 2: Herbicidal Efficacy
Another research project focused on the herbicidal activity of difluoromethyl oxadiazoles. The findings revealed that specific formulations containing this compound effectively inhibited the growth of target weed species while exhibiting minimal phytotoxicity to crops .
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of [5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride with analogous compounds:
Key Observations:
- Substituent Effects : The difluoromethyl group in the target compound provides a unique balance of lipophilicity and metabolic stability compared to phenyl or methyl substituents. Fluorinated aromatic analogs (e.g., 2- or 4-fluorophenyl) exhibit stronger π-π interactions but may suffer from faster metabolic clearance .
- Salt Forms : Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability .
Biological Activity
[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine; hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed research findings and case studies.
The chemical structure of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine; hydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆ClF₂N₃O |
| Molecular Weight | 185.56 g/mol |
| MDL Number | MFCD29762916 |
| PubChem CID | 121553648 |
| IUPAC Name | [3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine; hydrochloride |
| Appearance | Powder |
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit significant biological activities across various domains:
-
Anticancer Activity
- A study demonstrated that oxadiazole derivatives showed substantial anticancer activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay method. Compounds derived from 5-fluorouracil linked with oxadiazoles exhibited enhanced activity compared to their parent compounds .
- Specifically, compounds 7a–j derived from 5-fluorouracil were synthesized and tested against multiple cancer cell lines. Among these, certain derivatives displayed higher efficacy than standard treatments .
-
Antimicrobial Properties
- The compound's structure suggests potential antimicrobial effects. Oxadiazoles have been reported to possess antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory and Analgesic Effects
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of oxadiazoles and their biological activity is crucial for drug design:
- The presence of difluoromethyl groups enhances lipophilicity and may improve cellular uptake.
- Variations in substituents on the oxadiazole ring can significantly influence the potency and selectivity of these compounds against specific biological targets .
Case Studies
- Synthesis and Evaluation
- Molecular Docking Studies
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride?
The synthesis typically involves cyclization of precursor amidoximes with difluoromethyl-containing electrophiles, followed by amine functionalization and HCl salt formation. Key steps include:
- Cyclization : Reacting amidoxime intermediates with difluoromethyl ketones or aldehydes under microwave-assisted conditions (60–80°C, 2–4 hours) to form the oxadiazole ring .
- Amination : Introducing the methanamine group via reductive amination or nucleophilic substitution, using NaBH₃CN or NH₃/MeOH .
- Purification : Recrystallization from ethanol/water mixtures (3:1 ratio) improves purity (>95%), while column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) resolves byproducts .
Optimization Tip : Adjust stoichiometry of difluoromethyl reagents to minimize side reactions (e.g., over-fluorination) .
Q. How does the difluoromethyl substituent influence the compound’s pharmacokinetic properties?
The difluoromethyl group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism in liver microsomes (tested via CYP450 assays), extending half-life in vitro .
- Electrophilicity : The electron-withdrawing effect stabilizes the oxadiazole ring against hydrolysis in physiological pH (7.4) .
Experimental Validation : Use Caco-2 cell monolayers to quantify permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm) confirms difluoromethyl presence; ¹H NMR detects amine protons (δ 2.8–3.2 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN:H₂O + 0.1% TFA) verify purity (>95%) and molecular ion [M+H]⁺ (e.g., m/z 209.1) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in the hydrochloride salt) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The oxadiazole ring participates in π-π stacking with aromatic residues (e.g., Tyr385), while the amine group forms hydrogen bonds .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes; RMSD < 2 Å indicates stable binding .
Validation : Compare docking scores (ΔG < -7 kcal/mol) with in vitro IC₅₀ values (e.g., COX-2 inhibition assays) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:
- Assay Conditions : Variances in bacterial strain (Gram-positive vs. Gram-negative) or culture media (e.g., Mueller-Hinton vs. LB broth) .
- Solubility : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous buffers .
Systematic Approach :
Replicate assays under standardized conditions (CLSI guidelines).
Perform dose-response curves (8–12 concentrations) to calculate accurate EC₅₀ values .
Q. How can substituent modifications tune the compound’s reactivity and bioactivity?
Methodological Considerations
Q. What protocols mitigate hydrolysis of the oxadiazole ring during storage?
- Storage : Keep at -20°C in anhydrous DMSO or under nitrogen atmosphere .
- Buffer Selection : Avoid phosphate buffers (pH > 7.0); use citrate (pH 5.0–6.0) for in vitro assays .
Stability Testing : Monitor degradation via HPLC every 24 hours; <5% degradation over 72 hours is acceptable .
Q. How to design SAR studies for derivatives of this compound?
Core Modifications : Vary oxadiazole substituents (e.g., methyl, bromo) to assess steric/electronic effects.
Side Chain Variations : Replace methanamine with ethylamine or cyclic amines to probe target engagement.
In Silico Screening : Generate QSAR models using descriptors like polar surface area (PSA) and H-bond acceptors .
Example : Ethylamine analogs show 3-fold higher µ-opioid receptor binding (Ki = 12 nM vs. 36 nM) due to enhanced hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
